Fgfr2/3-IN-1 -

Fgfr2/3-IN-1

Catalog Number: EVT-12526117
CAS Number:
Molecular Formula: C23H25N7O3
Molecular Weight: 450.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Fgfr2/3-IN-1 is a potent and selective inhibitor targeting the fibroblast growth factor receptors 2 and 3. These receptors are part of the receptor tyrosine kinase family, which plays a significant role in various cellular processes including proliferation, differentiation, and survival. Dysregulation of fibroblast growth factor receptor signaling is implicated in numerous cancers, making it a critical target for therapeutic intervention. Fgfr2/3-IN-1 has shown promising results in preclinical studies, demonstrating its potential as a therapeutic agent in cancer treatment.

Source and Classification

Fgfr2/3-IN-1 is classified as a small molecule inhibitor specifically designed to inhibit the activity of fibroblast growth factor receptors 2 and 3. Its structural design allows for high selectivity and potency, with reported IC50 values of 1 nM for FGFR2 and 0.5 nM for FGFR3, indicating its effectiveness in blocking these receptors' activity at very low concentrations . The compound is synthesized through structure-guided design approaches that optimize binding affinity and selectivity towards FGFR2 and FGFR3 over other fibroblast growth factor receptors.

Synthesis Analysis

Methods

The synthesis of Fgfr2/3-IN-1 involves a multi-step process that begins with the identification of lead compounds through high-throughput screening or structure-based drug design. The synthesis typically includes:

  1. Fragment-based Design: Initial fragments that show moderate activity against FGFRs are modified to enhance their binding affinity.
  2. Chemical Modifications: Iterative rounds of chemical modifications are performed to improve selectivity and potency.
  3. Biological Evaluation: Each synthesized derivative is tested for its inhibitory activity against FGFR2 and FGFR3 using biochemical assays.

Technical Details

The synthesis employs techniques such as liquid chromatography-mass spectrometry (LC-MS) for purification and characterization of the compounds. X-ray crystallography may also be utilized to elucidate the binding interactions between Fgfr2/3-IN-1 and its target receptors, providing insights into structural features that contribute to its selectivity .

Molecular Structure Analysis

Fgfr2/3-IN-1 possesses a unique molecular structure that allows it to fit into the ATP-binding pocket of FGFRs, inhibiting their kinase activity. The specific arrangement of functional groups within the molecule enhances its interaction with key residues in the receptor's active site.

Structure Data

  • Molecular Formula: The exact molecular formula varies based on specific derivatives synthesized during research.
  • Molecular Weight: Typically ranges in the low hundreds of daltons.
  • Crystallographic Data: Detailed structural data obtained from X-ray studies reveal how the compound interacts with FGFRs at an atomic level.
Chemical Reactions Analysis

Fgfr2/3-IN-1 undergoes specific chemical reactions primarily related to its binding with FGFRs. Upon binding, it inhibits the autophosphorylation of the receptor, which is crucial for downstream signaling pathways involved in cell proliferation and survival.

Technical Details

The reaction mechanism involves:

  1. Competitive Inhibition: Fgfr2/3-IN-1 competes with ATP for binding to the active site of FGFRs.
  2. Conformational Change: Binding induces conformational changes in the receptor that prevent its activation.
Mechanism of Action

Fgfr2/3-IN-1 exerts its antitumor effects by selectively inhibiting the kinase activity of fibroblast growth factor receptors 2 and 3. This inhibition blocks downstream signaling pathways such as:

  • Ras/Raf-MEK-MAPK Pathway: Involved in cell proliferation.
  • PI3K/AKT Pathway: Associated with cell survival.

Process Data

The binding affinity measurements indicate that Fgfr2/3-IN-1 effectively disrupts these pathways at nanomolar concentrations, leading to reduced tumor cell growth and increased apoptosis in cancer models .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Soluble in common organic solvents; solubility in aqueous solutions may vary based on formulation.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts primarily with biological targets (FGFRs) rather than undergoing significant non-specific chemical reactions.
Applications

Fgfr2/3-IN-1 is primarily researched for its applications in oncology, particularly for tumors exhibiting aberrant fibroblast growth factor receptor signaling. Its potential uses include:

  • Cancer Therapy: Targeting tumors associated with FGFR mutations or overexpression.
  • Combination Therapies: Investigating synergistic effects when used alongside other therapeutic agents targeting different pathways.

Research continues to explore its efficacy across various cancer types, with ongoing clinical trials assessing its safety and effectiveness in human subjects .

Properties

Product Name

Fgfr2/3-IN-1

IUPAC Name

5-[5-[(3S)-oxolan-3-yl]oxy-6-(1-propan-2-ylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl]-N-(trideuteriomethyl)pyridine-3-carboxamide

Molecular Formula

C23H25N7O3

Molecular Weight

450.5 g/mol

InChI

InChI=1S/C23H25N7O3/c1-14(2)29-11-17(9-26-29)20-12-30-21(28-23(20)33-18-4-5-32-13-18)19(10-27-30)15-6-16(8-25-7-15)22(31)24-3/h6-12,14,18H,4-5,13H2,1-3H3,(H,24,31)/t18-/m0/s1/i3D3

InChI Key

XKKGIGFZDVPVNO-NGGDXUQASA-N

Canonical SMILES

CC(C)N1C=C(C=N1)C2=CN3C(=C(C=N3)C4=CC(=CN=C4)C(=O)NC)N=C2OC5CCOC5

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)C1=CN=CC(=C1)C2=C3N=C(C(=CN3N=C2)C4=CN(N=C4)C(C)C)O[C@H]5CCOC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.